molecular formula C10H11F3N2O B1477439 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2091716-93-5

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1477439
CAS RN: 2091716-93-5
M. Wt: 232.2 g/mol
InChI Key: DGARWKXBOVDWGQ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, also known as trifluoromethylazetidine, is an organic compound with the molecular formula C8H10F3NO. It is a colorless, volatile liquid with a characteristic odor. Trifluoromethylazetidine has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability. In recent years, it has been used in a variety of scientific research applications, such as in the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for transition metal complexes.

Scientific Research Applications

Building Blocks in Organic Synthesis

  • Synthesis of CF3-Containing Compounds: Azetidinones, including compounds similar to "1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol", have been utilized as precursors for the construction of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. These transformations demonstrate the versatility of azetidinones in organic synthesis, enabling the development of novel compounds with potential pharmaceutical applications (Dao Thi et al., 2018).

Antimicrobial and Antitubercular Activities

  • Antitubercular Agents: Novel azetidinone derivatives, incorporating 1, 2, 4-triazole, have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This research highlights the potential of azetidinone-based compounds in the treatment of tuberculosis, providing a new direction for the development of antitubercular drugs (Thomas et al., 2014).
  • Antimicrobial Activity: Various azetidin-2-one derivatives have demonstrated significant antimicrobial properties, suggesting their potential as novel antibacterial agents. This includes the synthesis and biological evaluation of compounds that target bacterial pathogens, offering new avenues for the development of antimicrobial drugs (Hoti et al., 2017).

Drug and Gene Delivery

  • Cyclic Polyamines for Drug Delivery: The enzymatic generation of amino aldehydes from azetidinones has been utilized for the synthesis of cyclic polyamines. These compounds are important for drug and gene delivery, demonstrating the utility of azetidinones in creating multifunctional carriers that can enhance the delivery efficiency of therapeutic agents (Cassimjee et al., 2012).

properties

IUPAC Name

1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)5-15(6-9)8-4-2-1-3-7(8)14/h1-4,16H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGARWKXBOVDWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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